molecular formula C15H29NO6 B610265 Propargyl-PEG6-amine CAS No. 1198080-04-4

Propargyl-PEG6-amine

Cat. No.: B610265
CAS No.: 1198080-04-4
M. Wt: 319.398
InChI Key: USTJDUXGVRIRRT-UHFFFAOYSA-N
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Description

Propargyl-PEG6-amine is a compound that features a propargyl group and an amine group linked by a polyethylene glycol (PEG) spacer. The PEG spacer increases the hydrophilicity of the molecule, making it more soluble in aqueous environments. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds such as ketones and aldehydes.

Mechanism of Action

Target of Action

Propargyl-PEG6-amine is a PEG derivative containing a propargyl group and an amine group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amine group can react .

Mode of Action

The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction results in the formation of a stable triazole linkage, which can be used for further chemical modifications.

Biochemical Pathways

The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group is a highly versatile moiety, and its introduction into small-molecule building blocks can lead to the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property enhances the bioavailability of the compound by increasing its solubility and stability in the body .

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This linkage can be used for further chemical modifications, leading to the creation of more complex structures.

Action Environment

The action of this compound is influenced by the aqueous environment in which it is present. The hydrophilic PEG spacer in the compound increases its hydrophilicity, allowing it to function effectively in an aqueous environment . This property can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG6-amine can be synthesized through various methods, including the A3 coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by transition metal complexes, such as copper or zinc . Another method involves the use of a magnetically reusable manganese nanocatalyst for C-N bond formation. This method is environmentally friendly and efficient, producing high yields under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale A3 coupling reactions using transition metal catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG6-amine undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form different products.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield carbonyl compounds, while reduction of the amine group can produce secondary or tertiary amines .

Scientific Research Applications

Propargyl-PEG6-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Propargyl-PEG4-amine: Similar structure but with a shorter PEG spacer.

    Propargyl-PEG8-amine: Similar structure but with a longer PEG spacer.

    Propargyl-PEG12-amine: Similar structure but with an even longer PEG spacer.

Uniqueness

Propargyl-PEG6-amine is unique due to its optimal PEG spacer length, which provides a balance between hydrophilicity and flexibility. This makes it particularly suitable for applications requiring both solubility in aqueous environments and the ability to form stable linkages .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO6/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1H,3-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTJDUXGVRIRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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